molecular formula C9H10N2O5S2 B14086014 (3S)-2-oxo-3-[(2-thiophen-2-ylacetyl)amino]azetidine-1-sulfonic acid

(3S)-2-oxo-3-[(2-thiophen-2-ylacetyl)amino]azetidine-1-sulfonic acid

Cat. No.: B14086014
M. Wt: 290.3 g/mol
InChI Key: PNIQJDGBIOZSTO-ZETCQYMHSA-N
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Description

(3S)-2-oxo-3-[(2-thiophen-2-ylacetyl)amino]azetidine-1-sulfonic acid is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, an azetidine ring, and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2-oxo-3-[(2-thiophen-2-ylacetyl)amino]azetidine-1-sulfonic acid typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of thiophene derivatives with azetidine-2-one under specific conditions. The reaction conditions often include the use of catalysts such as palladium complexes and bases like potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3S)-2-oxo-3-[(2-thiophen-2-ylacetyl)amino]azetidine-1-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl group can produce azetidine alcohols .

Scientific Research Applications

(3S)-2-oxo-3-[(2-thiophen-2-ylacetyl)amino]azetidine-1-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-2-oxo-3-[(2-thiophen-2-ylacetyl)amino]azetidine-1-sulfonic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of protein synthesis or disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3S)-2-oxo-3-[(2-thiophen-2-ylacetyl)amino]azetidine-1-sulfonic acid lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H10N2O5S2

Molecular Weight

290.3 g/mol

IUPAC Name

(3S)-2-oxo-3-[(2-thiophen-2-ylacetyl)amino]azetidine-1-sulfonic acid

InChI

InChI=1S/C9H10N2O5S2/c12-8(4-6-2-1-3-17-6)10-7-5-11(9(7)13)18(14,15)16/h1-3,7H,4-5H2,(H,10,12)(H,14,15,16)/t7-/m0/s1

InChI Key

PNIQJDGBIOZSTO-ZETCQYMHSA-N

Isomeric SMILES

C1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)CC2=CC=CS2

Canonical SMILES

C1C(C(=O)N1S(=O)(=O)O)NC(=O)CC2=CC=CS2

Origin of Product

United States

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